molecular formula C30H18N2O5 B221681 1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione

カタログ番号 B221681
分子量: 486.5 g/mol
InChIキー: MZWQZMYSFJPRSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted agent that can inhibit several signaling pathways involved in cancer cell growth and survival.

作用機序

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione is a multi-targeted agent that can inhibit several signaling pathways involved in cancer cell growth and survival. It can inhibit the activity of EGFR and HER2, which are overexpressed in many types of cancer. This compound can also inhibit the activity of HDACs, which are involved in the regulation of gene expression. By inhibiting these pathways, this compound can induce cancer cell death and inhibit cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cancer cell death by activating caspases and inducing apoptosis. This compound can also inhibit cancer cell growth by inducing cell cycle arrest at the G1 phase. In addition, this compound can inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, this compound can limit the growth of tumors.

実験室実験の利点と制限

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can vary depending on the type of cancer cell line being studied.

将来の方向性

There are several future directions for the study of 1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione. One direction is to further investigate its efficacy in combination with other anti-cancer agents. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Finally, the development of new analogs of this compound with improved efficacy and reduced toxicity is also an area of future research.
In conclusion, this compound is a promising small molecule inhibitor that has been developed for the treatment of cancer. It has been extensively studied for its anti-cancer activity and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. The synthesis method of this compound has been reported in several research articles and patents. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, there are also some limitations to using this compound in lab experiments, and further research is needed to optimize its efficacy and reduce its toxicity.

合成法

The synthesis of 1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione involves several steps starting from commercially available starting materials. The key step involves the formation of the indole-2,3-dione moiety, which is then coupled with the dibenzo[b,d]furan-2-ylmethyl moiety. The final product is obtained after several purification steps. The synthesis of this compound has been reported in several research articles and patents.

科学的研究の応用

1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione has been extensively studied for its anti-cancer activity. It has been shown to inhibit several signaling pathways involved in cancer cell growth and survival, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). This compound has been tested in various cancer cell lines and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Preclinical studies have also shown that this compound can enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel.

特性

分子式

C30H18N2O5

分子量

486.5 g/mol

IUPAC名

1-[[8-[(2,3-dioxoindol-1-yl)methyl]dibenzofuran-2-yl]methyl]indole-2,3-dione

InChI

InChI=1S/C30H18N2O5/c33-27-19-5-1-3-7-23(19)31(29(27)35)15-17-9-11-25-21(13-17)22-14-18(10-12-26(22)37-25)16-32-24-8-4-2-6-20(24)28(34)30(32)36/h1-14H,15-16H2

InChIキー

MZWQZMYSFJPRSW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC4=C(C=C3)OC5=C4C=C(C=C5)CN6C7=CC=CC=C7C(=O)C6=O

正規SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC4=C(C=C3)OC5=C4C=C(C=C5)CN6C7=CC=CC=C7C(=O)C6=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。